An In-Depth Technical Guide to 4-(Boc-aminomethyl)-4-methylpiperidine Hydrochloride: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 4-(Boc-aminomethyl)-4-methylpiperidine Hydrochloride: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride, a specialized piperidine derivative that serves as a crucial intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, characterization, and applications, offering field-proven insights into its strategic importance in the synthesis of complex pharmaceutical agents.
Core Compound Identification and Properties
4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride, systematically named tert-butyl ((4-methylpiperidin-4-yl)methyl)carbamate hydrochloride, is a bifunctional organic molecule. It incorporates the structurally significant piperidine scaffold, a geminal methyl group that imparts unique conformational constraints, and a Boc-protected primary amine, which is essential for controlled, sequential chemical modifications.
The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it a reliable reagent for multi-step synthetic campaigns.
Chemical Structure and Key Identifiers
The molecular structure features a piperidine ring substituted at the 4-position with both a methyl group and a Boc-protected aminomethyl group.
Caption: 2D Structure of 4-(Boc-aminomethyl)-4-methylpiperidine Hydrochloride.
Physicochemical and Spectroscopic Data
The essential properties of this reagent are summarized below. These data are critical for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| Molecular Weight | 264.8 g/mol | [1] |
| Molecular Formula | C₁₂H₂₅ClN₂O₂ | [1] |
| CAS Number | 1523618-21-4 | [1] |
| IUPAC Name | tert-butyl ((4-methylpiperidin-4-yl)methyl)carbamate hydrochloride | [1] |
| Appearance | White solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | Store at 0-8 °C, sealed in a dry, dark place | [1][2] |
Synthesis and Purification: A Strategic Approach
The synthesis of 4-substituted piperidines is a well-established area of organic chemistry, driven by the prevalence of this motif in bioactive molecules[3][4]. The synthesis of 4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride is a multi-step process that requires careful control to achieve high yield and purity.
Retrosynthetic Analysis and Proposed Pathway
A logical synthetic strategy involves the construction of the key 4,4-disubstituted piperidine core, followed by functional group manipulation. The Curtius rearrangement is a powerful tool for converting a carboxylic acid to a Boc-protected amine, and it serves as a key step in a plausible synthetic route starting from a suitably protected isonipecotic acid derivative[4].
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on established methodologies for the synthesis of similar compounds[5].
Step 1: Synthesis of tert-Butyl (1-benzoyl-4-methylpiperidin-4-yl)carbamate
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To a solution of 1-benzoyl-4-methylpiperidine-4-carboxylic acid in anhydrous toluene, add triethylamine, followed by the dropwise addition of diphenylphosphoryl azide (DPPA).
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Heat the mixture to reflux for 2-3 hours until the evolution of nitrogen gas ceases.
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Add anhydrous tert-butanol and continue to reflux overnight.
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Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution, and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the Boc-protected intermediate.
Step 2: Deprotection to Yield the Free Base
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Dissolve the intermediate from Step 1 in ethanol.
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Add a 6 N aqueous solution of sodium hydroxide.
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Heat the mixture at reflux for 8-12 hours, monitoring the reaction by TLC or LC-MS[5].
-
Upon completion, cool the mixture and concentrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the free base, tert-butyl ((4-methylpiperidin-4-yl)methyl)carbamate, as a solid or oil[2][6].
Step 3: Hydrochloride Salt Formation
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Dissolve the free base in a minimal amount of a suitable solvent like diethyl ether or methanol.
-
Slowly add a solution of HCl (e.g., 2M in diethyl ether) with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
Analytical Characterization for Quality Assurance
Ensuring the identity and purity of this building block is critical for its successful application in drug synthesis. A combination of analytical techniques should be employed for comprehensive characterization.
| Technique | Expected Observations | Purpose |
| ¹H NMR | Signals corresponding to the tert-butyl group (~1.4 ppm), piperidine ring protons, the methyl group, and the aminomethyl protons. | Confirms the molecular structure and proton environment. |
| ¹³C NMR | Resonances for all 12 unique carbon atoms, including the carbonyl of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the piperidine ring. | Verifies the carbon skeleton. |
| Mass Spec (ESI+) | A prominent ion peak corresponding to the free base [M+H]⁺ at m/z 229.19. | Confirms the molecular weight of the cationic portion. |
| HPLC/UPLC | A single major peak, with purity typically >97%. | Quantifies purity and detects any residual starting materials or byproducts.[7] |
| FT-IR | Characteristic stretches for N-H (carbamate), C=O (carbamate), and C-H bonds. | Identifies key functional groups. |
Applications in Research and Drug Development
The strategic value of 4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride lies in its role as a versatile building block for introducing the 4-methyl-4-(aminomethyl)piperidine moiety into larger, more complex molecules[8]. This scaffold is found in a range of pharmacologically active agents.
Role as a Privileged Scaffold
Piperidine derivatives are among the most important fragments in drug design, present in numerous approved pharmaceuticals[3]. The 4,4-disubstituted pattern allows for the creation of spirocyclic systems or for the precise orientation of substituents in three-dimensional space, which is critical for optimizing binding to biological targets.
Key Therapeutic Areas
This building block is instrumental in the synthesis of compounds targeting a variety of diseases:
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Oncology: As a precursor in the synthesis of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) inhibitors, which are being investigated for the treatment of certain cancers and inflammatory diseases[9].
-
Neurological Disorders: Used in the development of orexin receptor antagonists for the treatment of insomnia and other sleep disorders[9].
-
Infectious Diseases: Serves as a key intermediate for CCR5 antagonists, a class of antiretroviral drugs used to treat HIV infection[4].
Caption: General scheme for the utilization of the title compound in synthesis.
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
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Hazard Identification: The compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. The free base is also reported to be harmful if swallowed[6].
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound. Work in a well-ventilated area or a chemical fume hood.
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Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended at 0-8 °C[1]. The hydrochloride salt is generally more stable and less hygroscopic than its corresponding free base.
Conclusion
4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride is more than just a chemical reagent; it is a key enabling tool for medicinal chemists. Its carefully designed structure provides a reliable and versatile platform for accessing novel chemical matter, particularly in the synthesis of complex piperidine-containing drug candidates. A thorough understanding of its properties, synthesis, and handling is paramount for its effective use in advancing drug discovery programs.
References
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PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link]
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Kozlov, N. G., Popova, L. A., & Gaidukevich, O. A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6536. Available at: [Link]
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Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2), 199-206. Available at: [Link]
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PubChem. (n.d.). tert-butyl N-((4-methylpiperidin-4-yl)methyl)carbamate. Retrieved from [Link]
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ResearchGate. (2022). (PDF) Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available at: [Link]
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SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available at: [Link]
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PubChem. (n.d.). 1-Boc-4-(aminomethyl)piperidine. Retrieved from [Link]
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PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3529-3533. Available at: [Link]
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